![molecular formula C13H17N5O2S B2757857 5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891128-23-7](/img/structure/B2757857.png)
5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C13H17N5O2S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5,6-Dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound notable for its potential biological activities. This article compiles various research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₃H₁₈N₄O₂S |
Molecular Weight | 286.38 g/mol |
CAS Number | 2034434-39-2 |
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis and disrupt membrane integrity. This is particularly relevant in treating infections caused by gram-positive and gram-negative bacteria.
- Case Studies : In a study evaluating various pyrimidine derivatives, it was found that certain triazole-pyrimidine hybrids demonstrated enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) indicated that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .
- Mechanism of Action : The proposed mechanism includes the activation of caspase pathways leading to programmed cell death and the inhibition of key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
Emerging data suggest potential anti-inflammatory properties:
- Inhibition of Cytokine Production : The compound appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which could be beneficial in treating chronic inflammatory conditions .
Comparative Studies
A comparative analysis of various derivatives of triazolo-pyrimidines indicates that modifications at the thioether position significantly enhance biological activity.
Compound Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|
Triazolo-Pyrimidine Derivatives | High | Moderate |
Thioether Modifications | Enhanced | Significant |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. The structure activity relationship (SAR) studies suggest that the presence of the pyrrolidine moiety is crucial for enhancing bioactivity.
科学的研究の応用
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant inhibitory effects against Pseudomonas aeruginosa, with docking studies indicating strong binding affinity to the bacterial regulator protein PqsR, which is crucial for virulence factor expression .
Anticancer Potential
In vitro studies suggest that 5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one may possess anticancer properties. The compound has shown cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .
Enzyme Inhibition
This compound also acts as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For example, it has been noted to inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells such as cancer cells and bacteria. This mechanism highlights its dual role in targeting both cancerous and infectious cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings. This suggests its potential as an alternative treatment for bacterial infections resistant to conventional therapies.
Case Study 2: Anticancer Activity
In another study focusing on its anticancer activity, the compound was tested against human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis. The study concluded that the compound could be further developed into a therapeutic agent for breast cancer treatment.
特性
IUPAC Name |
5,6-dimethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-8-9(2)18-12(14-11(8)20)15-16-13(18)21-7-10(19)17-5-3-4-6-17/h3-7H2,1-2H3,(H,14,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVHTDYDFJKZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)N3CCCC3)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。